

Wilforine CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Wilforine**
Cat. No.: **B192672**

[Get Quote](#)

In-depth Technical Guide to Wilforine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpene pyridine alkaloid, **Wilforine**. It details its chemical properties, biological activities, and mechanisms of action, with a focus on its anti-inflammatory effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

Wilforine is a complex natural product isolated from plants of the *Tripterygium* genus, such as *Tripterygium wilfordii*. There has been some inconsistency in the literature regarding its precise chemical identity, with similar compounds such as wilforgine and wilfordine sometimes being referred to interchangeably. Based on a comprehensive review of chemical databases, the following information pertains to **Wilforine**.

Table 1: Chemical and Physical Properties of **Wilforine**

Property	Value	Source
CAS Number	11088-09-8	[1] [2]
Molecular Formula	C43H49NO18	[1] [2]
Molecular Weight	867.8 g/mol	[1]
Appearance	Solid	-
Botanical Source	Tripterygium wilfordii, Maytenus senegalensis	-

Biological Activities and Mechanism of Action

Wilforine exhibits a range of biological activities, most notably anti-inflammatory, immunosuppressive, and insecticidal properties. Its therapeutic potential, particularly in the context of inflammatory and autoimmune diseases, is a subject of ongoing research.

Anti-inflammatory and Immunosuppressive Effects

Wilforine's anti-inflammatory properties are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. This modulation leads to a reduction in the production of pro-inflammatory mediators.

Signaling Pathways Modulated by **Wilforine**:

- NF-κB Signaling Pathway: A primary mechanism of **Wilforine**'s anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[\[3\]](#) NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines. **Wilforine** has been shown to suppress NF-κB activity, thereby downregulating the expression of these inflammatory mediators.
- MAPK Signaling Pathway: **Wilforine** also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade is another critical regulator of cellular responses to external stimuli, including inflammation.
- Wnt11/β-catenin Signaling Pathway: Recent studies have identified the Wnt11/β-catenin signaling pathway as a direct target of **Wilforine**.[\[4\]](#) This pathway is particularly relevant in

the context of rheumatoid arthritis, where it is aberrantly activated in fibroblast-like synoviocytes.^[4] **Wilforine**'s inhibition of this pathway presents a promising therapeutic avenue for such conditions.^[4]

- TLR4/MyD88/TRAF6 Signaling Pathway: There is evidence to suggest that **Wilforine** can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by regulating the Toll-like receptor 4 (TLR4) signaling pathway.

The inhibition of these pathways ultimately leads to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6), and Interleukin-1 β (IL-1 β).^{[1][4]}

Insecticidal Activity

Wilforine also demonstrates insecticidal properties, which are believed to be mediated through the inhibition of Na $+$ -K $+$ -ATPase in the central nervous system of insects.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of **Wilforine**.

Table 2: Quantitative Biological Activity of **Wilforine**

Activity	Assay System	IC50 / Effect	Source
NF- κ B Inhibition	LPS-induced HEK293/NF- κ B-Luc cells	15.66 μ M	-
Reduction of IL-6, IL-1 β , and TNF- α	Peripheral blood of collagen-induced arthritis (CIA) rats	Significant reduction	[1][4]
Inhibition of FLS proliferation	Fibroblast-like synoviocytes (FLS) from CIA and RA patients	Significant inhibitory effect	[1][4]

Experimental Protocols

This section provides an overview of the methodologies that can be employed to study the biological activities of **Wilforine**.

Cell Culture and Treatment

- Cell Lines: RAW 264.7 (murine macrophage), HEK293 (human embryonic kidney), and fibroblast-like synoviocytes (FLS) are suitable cell lines for in vitro studies.
- **Wilforine** Preparation: **Wilforine** can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in cell culture medium to the desired final concentrations.

NF-κB Reporter Assay

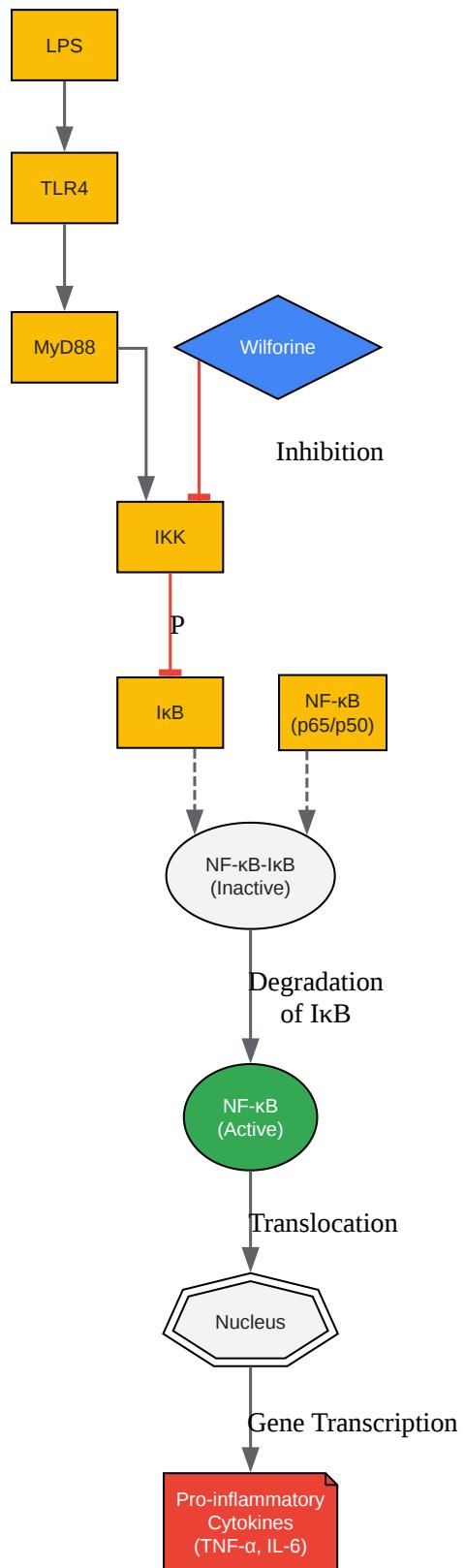
- Cell Transfection: HEK293 cells are transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., a Renilla luciferase reporter) for normalization.
- Treatment: After 24 hours, the cells are pre-treated with various concentrations of **Wilforine** for 1 hour, followed by stimulation with an NF-κB activator, such as TNF- α or LPS.
- Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), cell lysates are collected, and luciferase activity is measured using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of **Wilforine** on NF-κB activation.

Cytokine Measurement (ELISA)

- Cell Seeding: RAW 264.7 cells or FLS are seeded in multi-well plates and allowed to adhere overnight.
- Treatment: The cells are pre-treated with **Wilforine** for 1 hour before stimulation with LPS.
- Supernatant Collection: After 24 hours, the cell culture supernatants are collected.

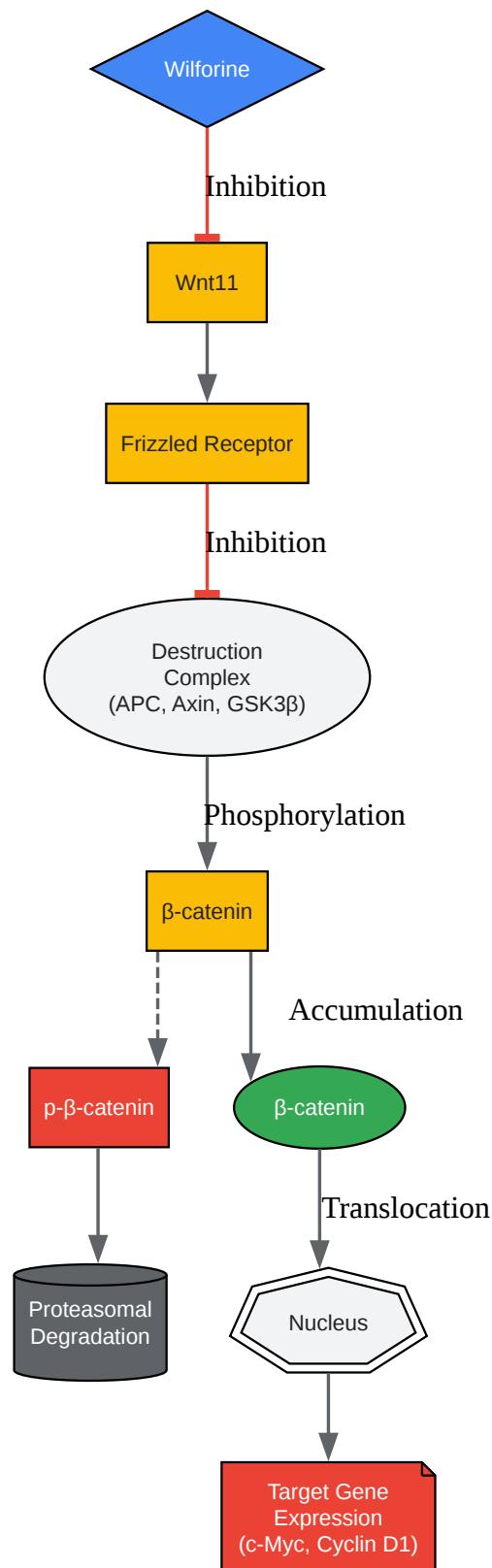
- ELISA: The concentrations of TNF- α , IL-6, and IL-1 β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis


- Cell Lysis: Cells are treated with **Wilforine** and/or an inflammatory stimulus, and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-p65, I κ B α , phospho-p38, β -catenin) and a loading control (e.g., β -actin or GAPDH).
- Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Na⁺-K⁺-ATPase Activity Assay

- Enzyme Preparation: A microsomal fraction containing Na⁺-K⁺-ATPase is prepared from a suitable tissue source (e.g., rat brain).
- Assay Reaction: The reaction is initiated by adding ATP to a reaction mixture containing the enzyme preparation, appropriate buffers, ions (Na⁺, K⁺, Mg²⁺), and various concentrations of **Wilforine**. A parallel reaction without K⁺ is run to measure the ouabain-insensitive ATPase activity.
- Phosphate Measurement: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured colorimetrically.
- Calculation: The Na⁺-K⁺-ATPase activity is calculated as the difference between the total ATPase activity (with K⁺) and the ouabain-insensitive ATPase activity (without K⁺).


Visualizations

The following diagrams illustrate the key signaling pathways modulated by **Wilforine**.

[Click to download full resolution via product page](#)

Caption: **Wilforine** inhibits the NF- κ B signaling pathway.

[Click to download full resolution via product page](#)

Caption: **Wilforine** inhibits the Wnt11/β-catenin signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wnt.stanford.edu [wnt.stanford.edu]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Wilforine CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192672#wilforine-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com